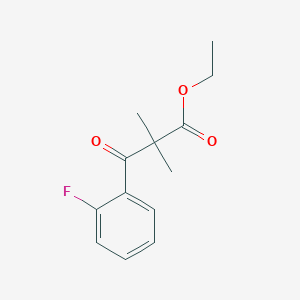

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Description

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS: 1479-24-9) is a β-keto ester derivative characterized by a 2-fluorophenyl group at the 3-position and two methyl groups at the 2-position of the propanoate backbone. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive β-keto ester moiety and fluorine substitution. The fluorine atom enhances lipophilicity and metabolic stability, while the dimethyl groups introduce steric effects that influence reactivity and tautomeric equilibria .

Properties

Molecular Formula |

C13H15FO3 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-7-5-6-8-10(9)14/h5-8H,4H2,1-3H3 |

InChI Key |

PKQGCYRDPPITAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

Reduction: Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine Position and Number

- Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS: 1283953-42-3): The 3,5-difluorophenyl group increases electron-withdrawing effects compared to the 2-fluorophenyl analog. This substitution may enhance binding affinity in medicinal chemistry applications due to improved dipole interactions. The symmetrical difluoro pattern also affects crystallization behavior .

Non-Fluorinated Analogs

- Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate: Absence of fluorine reduces lipophilicity (logP) and metabolic stability. This analog is less favored in drug design but serves as a simpler model for studying steric effects of dimethyl groups .

Variations in the Ester and Alkyl Groups

- The bromine atom introduces a heavy atom effect, useful in crystallography but may complicate synthetic steps .

- Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate: The cyclopropyl and benzyl substituents introduce strain and π-π stacking capabilities, respectively. Such modifications are explored in triazolopyrimidinone derivatives for kinase inhibition .

Physicochemical and Reactivity Comparisons

Molecular Weight and Lipophilicity

Reactivity in Tautomerism and Condensation Reactions

The β-keto ester group facilitates keto-enol tautomerism. The 2,2-dimethyl substituents in the target compound stabilize the enolate form, favoring Claisen or aldol condensations. In contrast, non-methylated analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) exhibit faster enolate formation but lower regioselectivity .

Biological Activity

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is characterized by the following chemical properties:

- Molecular Formula : C13H15F O3

- CAS Number : 1780955-53-4

- Molecular Weight : 232.25 g/mol

Biological Activity Overview

The biological activity of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has been explored in various studies, focusing on its potential as an anticancer agent and its effects on bacterial growth.

Anticancer Activity

Recent research has highlighted the compound's potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities showed promising results against the MCF-7 breast cancer cell line, indicating that modifications at the phenyl ring can enhance biological activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate | MCF-7 | TBD |

| Similar Derivative A | MCF-7 | 15.0 |

| Similar Derivative B | HEPG-2 | 12.5 |

Note: TBD indicates that specific data for Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate was not available in the reviewed literature.

The mechanism through which Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate exerts its biological effects may involve modulation of apoptotic pathways. Case studies indicate that compounds with similar structures can increase the expression of pro-apoptotic factors (e.g., Bax and caspase proteins) while decreasing anti-apoptotic factors (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against various pathogens. Studies have reported that structurally related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 15.6 |

| Klebsiella pneumonia | 31.2 |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Synthesis Methods

The synthesis of Ethyl 3-(2-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been proposed:

- Starting Materials : Begin with ethyl acetoacetate and a suitable fluorinated aromatic compound.

- Reagents : Use reagents such as sodium ethoxide for deprotonation and subsequent nucleophilic substitution.

- Reaction Conditions : Conduct reactions under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).

- Purification : Purify the product using column chromatography.

Case Studies

- Study on Anticancer Efficacy : A recent investigation into structurally similar compounds demonstrated significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of fluorine substitution on phenyl rings in enhancing biological activity.

- Antibacterial Screening : Another study evaluated various derivatives for their antibacterial properties against common pathogens, establishing a correlation between structural features and antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.